2-Phenyl-2-pyridin-4-ylsulfanylacetic acid
Description
General Context of the Phenylacetic Acid and Pyridine (B92270) Scaffold in Chemical Biology
The foundational elements of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid, namely the phenylacetic acid and pyridine scaffolds, are of considerable importance in the field of chemical biology. Phenylacetic acid, a naturally occurring auxin in plants, and its derivatives are recognized for their broad spectrum of biological activities. mdpi.comlibretexts.org This scaffold is a crucial precursor in the synthesis of various pharmaceuticals, including antibiotics like penicillin and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. mdpi.com Furthermore, phenylacetic acid derivatives have been investigated for their antimicrobial properties and as agonists for peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders. researchgate.netresearchgate.net
The pyridine ring, a heterocyclic aromatic compound, is another cornerstone of medicinal chemistry. nih.gov This scaffold is present in a multitude of natural products, including vitamins and alkaloids, and is a key component in numerous FDA-approved drugs. nih.gov Pyridine derivatives exhibit a wide array of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development. nih.gov
Table 1: Biological Activities of Phenylacetic Acid and Pyridine Scaffolds
| Scaffold | Biological/Pharmacological Activities |
| Phenylacetic Acid | Auxin activity, Antimicrobial, Anti-inflammatory, PPAR agonist |
| Pyridine | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antidiabetic |
Significance of the this compound Structure for Research Inquiry
The unique combination of a phenyl ring, a pyridine ring, and a sulfanylacetic acid moiety within the structure of this compound presents a compelling subject for research inquiry. The amalgamation of the phenylacetic acid and pyridine scaffolds suggests the potential for synergistic or novel biological activities. The specific linkage through a sulfur atom (sulfanyl) introduces a key structural element that can influence the molecule's three-dimensional conformation, electronic properties, and potential interactions with biological targets.
The sulfur atom can modulate the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the relative positions of the phenyl and pyridine rings, along with the acetic acid side chain, create a distinct spatial arrangement of functional groups that could lead to selective binding to enzymes or receptors. Research into this specific structure could therefore explore new therapeutic avenues, potentially in areas where both phenylacetic acid and pyridine derivatives have shown promise, such as in the development of novel anti-inflammatory or anticancer agents.
Overview of Prior Research on Related Sulfanylacetic Acid Derivatives
While direct research on this compound is not extensively documented, studies on related sulfanylacetic acid and other sulfur-containing derivatives provide a valuable frame of reference. For instance, sulindac (B1681787), an NSAID, is a well-known drug that contains a sulfinyl group and undergoes metabolic reduction to the active sulfide (B99878) metabolite. nih.gov Research on sulindac and its epimers has shed light on the metabolism and biological activities of such sulfur-containing compounds, including their potential in cancer therapy. nih.gov
Furthermore, derivatives of sulfamic acid have been explored for a range of pharmaceutical applications, including antimicrobial and antitumor activities. patsnap.com The synthesis of various sulfonylamido-penicillanic acid sulfones has been undertaken to develop inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov These studies highlight the importance of the sulfur linkage in mediating biological activity and providing a scaffold for the development of new therapeutic agents. Research into thiocarboxylic acid S-esters and their derivatives also demonstrates the synthetic versatility and utility of sulfur-containing functional groups in organic and medicinal chemistry. nyu.edu
Table 2: Examples of Research on Related Sulfur-Containing Acid Derivatives
| Compound/Derivative Class | Area of Research | Key Findings/Applications |
| Sulindac (a sulfinylacetic acid derivative) | Anti-inflammatory, Anticancer | Metabolized to an active sulfide; sensitizes cancer cells to oxidative stress. nih.gov |
| Sulfamic Acid Derivatives | Pharmaceutical Chemistry | Exhibit antimicrobial and antitumor properties. patsnap.com |
| Sulfonylamido-penicillanic Acid Sulfones | Antibiotic Resistance | Act as inhibitors of β-lactamase enzymes. nih.gov |
| Thiocarboxylic Acid S-esters | Organic Synthesis | Versatile building blocks for a wide array of functional groups. nyu.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-pyridin-4-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZSAIUUARYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506363-64-9 | |
| Record name | 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenyl 2 Pyridin 4 Ylsulfanylacetic Acid and Its Analogues
Classical Approaches to 2-Phenyl-2-pyridin-4-ylsulfanylacetic Acid Synthesis
Traditional synthetic routes to molecules like this compound primarily rely on well-established reaction mechanisms such as nucleophilic substitution and, more recently, advanced cross-coupling strategies.
Nucleophilic Substitution Reactions in Pyridine-Sulfanylacetic Acid Formation
The core structure of this compound can be effectively assembled using nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring, particularly when activated, is susceptible to attack by nucleophiles at the 2- and 4-positions. This reactivity is a cornerstone for forming the crucial carbon-sulfur bond.
A primary strategy involves the reaction of a 4-substituted pyridine, where the substituent is a good leaving group (e.g., a halogen like chlorine or fluorine), with a sulfur-containing nucleophile. For the synthesis of the target compound, this nucleophile would be a derivative of 2-mercapto-2-phenylacetic acid. The reaction proceeds via a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize the negative charge of this intermediate, facilitating the substitution.
An alternative approach involves reacting 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid. google.com This method has been shown to produce (4-pyridylthio)acetic acid in high yields (70-95%) and serves as a valuable precedent for the synthesis of related structures. google.com The subsequent introduction of the phenyl group at the alpha-carbon of the acetic acid moiety would be required to complete the synthesis. Lewis acid activation of the pyridine ring, for example with zinc-based reagents, can also be employed to enhance its reactivity toward nucleophilic attack. researchgate.net
Advanced Coupling Strategies for Constructing the this compound Moiety
Modern organic synthesis offers more sophisticated methods for forming C-S and C-C bonds, primarily through transition metal-catalyzed cross-coupling reactions. These methods provide greater functional group tolerance and often proceed under milder conditions than classical approaches.
Palladium-Catalyzed C-S Coupling: The formation of the aryl thioether bond (pyridine-sulfur) can be achieved via palladium-catalyzed reactions. Buchwald-Hartwig amination chemistry has been extended to include C-S bond formation. This would involve coupling a 4-halopyridine with a 2-mercapto-2-phenylacetic acid derivative in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. rsc.org These reactions are highly efficient for creating diaryl thioethers and related compounds. rsc.orgnih.govrsc.orgresearchgate.net
Palladium-Catalyzed α-Arylation: Another advanced strategy focuses on forming the C-C bond at the carbon alpha to the sulfur atom. A palladium-catalyzed direct sp³ C-H arylation of a (pyridin-4-ylthio)acetic acid derivative with a phenyl halide could be envisioned. nih.gov This approach builds molecular complexity directly by functionalizing a C-H bond, representing a highly atom-economical strategy.
These advanced methods offer powerful alternatives for constructing the this compound framework, often with improved yields and substrate scope compared to classical nucleophilic substitution.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.govresearchgate.net
Environmentally Benign Solvents and Reagents for Sulfanylacetic Acid Synthesis
The choice of solvent is a critical aspect of green synthesis. Traditional syntheses often employ volatile organic compounds (VOCs) which pose environmental and health risks. Greener alternatives are actively sought for the synthesis of heterocyclic compounds.
| Solvent Type | Examples | Properties & Benefits |
| Bio-based Solvents | Lactic Acid, Cyrene | Derived from renewable resources, often biodegradable. |
| Ionic Liquids | [DBUH]⁺[OAc]⁻ | Low volatility, high thermal stability, can act as both solvent and catalyst. researchgate.net |
| Water | H₂O | Non-toxic, non-flammable, inexpensive. |
| Supercritical Fluids | scCO₂ | Non-toxic, easily removed, tunable properties. |
The use of such solvents can significantly reduce the environmental footprint of the synthesis of this compound and its intermediates.
Catalytic Systems for Enhanced Atom Economy and Reaction Efficiency
Green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste. Catalytic approaches enhance atom economy, meaning more of the atoms from the reactants are incorporated into the final product.
For the synthesis of the target molecule, several catalytic systems can be applied:
Recyclable Metal Catalysts: Palladium or copper catalysts immobilized on solid supports can be used for cross-coupling reactions and then recovered and reused, reducing heavy metal waste.
Lewis Acid Catalysis: As mentioned, catalytic amounts of Lewis acids like zinc(II) salts can activate the pyridine ring for nucleophilic substitution, avoiding the need for harsher conditions or stoichiometric activators. researchgate.net
Phase-Transfer Catalysts: In reactions involving immiscible aqueous and organic phases, phase-transfer catalysts can facilitate the reaction, eliminating the need for homogeneous solvent systems and simplifying product work-up.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.govresearchgate.netorganic-chemistry.org It provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. The synthesis of various pyridine, thiazole, and thioether derivatives has been successfully demonstrated using microwave assistance. researchgate.netrsc.orgkisti.re.kr
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | Several hours (e.g., 6-12 h) | Moderate |
| Microwave Irradiation | Minutes (e.g., 5-15 min) | Often Higher |
Solvent-Free Methodologies: Conducting reactions without a solvent (neat conditions) is an ideal green chemistry approach, as it completely eliminates solvent waste. These reactions are often facilitated by grinding the reactants together or by heating them under microwave irradiation. For example, the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles has been achieved efficiently under solvent-free microwave conditions. researchgate.net This approach could be adapted for the condensation and cyclization steps in the synthesis of analogues of this compound.
Synthetic Pathways for Structurally Related this compound Analogues
The structural diversity of analogues of this compound can be achieved by employing various synthetic strategies that target specific subunits of the molecule. These strategies are designed to introduce a wide range of functional groups, thereby modulating the physicochemical and biological properties of the parent compound.
Modifications to the pyridine ring of this compound can be accomplished through several established synthetic methods. One common approach involves the synthesis of pyridine N-oxides, which can then undergo nucleophilic substitution. For instance, the pyridine nitrogen can be oxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). This activation facilitates the introduction of various substituents at positions ortho and para to the nitrogen atom.
Another strategy for derivatizing the pyridine ring is through halogenation reactions, followed by cross-coupling reactions. For example, the pyridine ring can be chlorinated or brominated at specific positions. These halogenated intermediates can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new alkyl, aryl, or heteroaryl groups.
Furthermore, functional groups on the pyridine ring can be interconverted. For instance, a cyano group can be introduced and subsequently hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further points for diversification.
A variety of substituted pyridyl analogues can be synthesized, as illustrated in the following table:
| Compound ID | R Group on Pyridine Ring | Synthetic Strategy |
| 1a | 2-Chloro | Nucleophilic aromatic substitution on an activated pyridine ring. |
| 1b | 2-Methoxy | Reaction of a 2-chloropyridine (B119429) intermediate with sodium methoxide. |
| 1c | 5-Bromo | Electrophilic bromination of the pyridine ring. |
| 1d | 5-Methyl | Suzuki coupling of a 5-bromopyridine intermediate with methylboronic acid. |
The phenyl ring of this compound offers numerous opportunities for structural modification, primarily through electrophilic aromatic substitution reactions. Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of substituents onto the phenyl ring. The directing effects of the existing substituent will guide the position of the incoming group.
For example, nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group, which can be further derivatized. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst.
Palladium-catalyzed cross-coupling reactions are also highly effective for modifying the phenyl moiety. Aryl halides or triflates, prepared from the corresponding phenols, can be coupled with a wide array of organoboron, organotin, or organozinc reagents to introduce diverse substituents.
The following table showcases some possible modifications of the phenyl ring:
| Compound ID | R Group on Phenyl Ring | Synthetic Strategy |
| 2a | 4-Nitro | Electrophilic nitration. |
| 2b | 4-Amino | Reduction of a 4-nitro-substituted intermediate. |
| 2c | 4-Chloro | Electrophilic chlorination. |
| 2d | 4-Methyl | Friedel-Crafts alkylation. |
| 2e | 3,4-Difluoro | Starting from a difluorinated phenylacetic acid derivative. mdpi.com |
The carboxylic acid group of this compound is a versatile functional handle for a wide range of transformations. Standard carboxylic acid chemistry can be applied to generate a variety of derivatives, including esters, amides, and alcohols.
Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. A variety of esters can be prepared by simply changing the alcohol used in the reaction.
Amide formation is another common transformation. The carboxylic acid can be activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of a primary or secondary amine. mdpi.com This method allows for the synthesis of a large library of amide derivatives.
Reduction of the carboxylic acid group, typically using a reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding primary alcohol. This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an alkyl halide.
The table below provides examples of derivatives obtained through transformations of the acetic acid group:
| Compound ID | Functional Group | Synthetic Strategy |
| 3a | Methyl Ester | Fischer esterification with methanol (B129727). |
| 3b | Ethyl Ester | Fischer esterification with ethanol. |
| 3c | N-Benzylamide | Amide coupling with benzylamine. mdpi.com |
| 3d | 2-Hydroxyethyl Ester | Esterification with ethylene (B1197577) glycol. |
| 3e | 2-Amino-2-oxoethyl (Amide) | Amide coupling with ammonia. |
Advanced Analytical Techniques for Characterization of 2 Phenyl 2 Pyridin 4 Ylsulfanylacetic Acid
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy provides detailed information about the molecular structure and electronic properties of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton would be expected. The protons of the phenyl ring would likely appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons on the pyridine (B92270) ring would also resonate in the aromatic region, typically at slightly different chemical shifts due to the influence of the nitrogen atom; for a 4-substituted pyridine, two sets of doublets would be anticipated. The methine proton (the CH group attached to the phenyl, pyridine-thio, and carboxylic acid groups) would likely appear as a singlet, and its chemical shift would be influenced by the three adjacent electron-withdrawing groups. The acidic proton of the carboxylic acid would be observed as a broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbons of the phenyl and pyridine rings would appear in the aromatic region (approximately 120-160 ppm). The methine carbon would resonate at a specific chemical shift, and the carbons of the pyridine ring adjacent to the nitrogen and sulfur atoms would have their chemical shifts significantly influenced by these heteroatoms.
2D-NMR Spectroscopy: To further confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons on the phenyl and pyridine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the carbon signals.
Hypothetical NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | >10 | broad s | 1H | -COOH |
| Pyridine | ~8.5 | d | 2H | H-2', H-6' |
| Pyridine | ~7.2 | d | 2H | H-3', H-5' |
| Phenyl | 7.2-7.5 | m | 5H | Phenyl-H |
| Methine | ~5.0 | s | 1H | Ph-CH-COOH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~175 | -C=O |
| Pyridine (C-S) | ~155 | C-4' |
| Pyridine | ~150 | C-2', C-6' |
| Phenyl (ipso) | ~135 | Phenyl-C1 |
| Phenyl | 128-130 | Phenyl-C |
| Pyridine | ~120 | C-3', C-5' |
| Methine | ~60 | Ph-CH-COOH |
Note: The chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C-H stretching vibrations of the aromatic rings (phenyl and pyridine) would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region, which can be complex.
Hypothetical IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C/C=N (Aromatic) | 1400-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₁NO₂S), the calculated molecular weight is approximately 257.05 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be determined with high precision, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the C-S bond, or fragmentation of the pyridine and phenyl rings. The analysis of these fragment ions would help to piece together the molecular structure.
Hypothetical Mass Spectrometry Data
| m/z | Interpretation |
| 257 | [M]⁺ (Molecular Ion) |
| 212 | [M - COOH]⁺ |
| 179 | [M - Ph]⁺ |
| 149 | [Ph-CH-S]⁺ |
| 109 | [Pyridin-4-yl-S]⁺ |
| 77 | [Ph]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings (phenyl and pyridine) and the thioether linkage in this compound would result in characteristic UV absorption bands. Typically, π → π* transitions in the aromatic systems would lead to strong absorptions in the UV region, likely between 200 and 300 nm. The n → π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms might also be observed, though they are generally weaker. The exact position and intensity of the absorption maxima (λ_max) would be dependent on the solvent used.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of a compound and for its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. A robust HPLC method for this compound would be developed to separate it from any starting materials, by-products, or degradation products.
Method Development Strategy:
Stationary Phase: A reversed-phase C18 column would be a suitable starting point, as this is effective for separating a wide range of moderately polar to nonpolar compounds.
Mobile Phase: A gradient elution method would likely be employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape and suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic modifier to elute compounds with increasing hydrophobicity.
Detector: A UV detector would be ideal for this compound due to the presence of the UV-absorbing phenyl and pyridine chromophores. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., around 254 nm) to ensure high sensitivity.
Purity Assessment: The purity of a sample would be determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This comprehensive analytical approach, combining various spectroscopic and chromatographic techniques, would provide a complete and unambiguous characterization of this compound, ensuring its structural integrity and purity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and indispensable tool for the real-time monitoring of the synthesis of this compound. This technique is used to track the consumption of starting materials and the formation of the product, thereby allowing for the determination of the reaction's endpoint.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the eluent. As the eluent ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates, depending on their affinity for the stationary phase (the silica gel) and their solubility in the mobile phase (the eluent).
For the synthesis of this compound, TLC can be used to distinguish between the starting materials (e.g., 4-mercaptopyridine (B10438) and a phenylacetic acid derivative) and the final product. The progress of the reaction is monitored by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the newly formed spot to that of a pure standard of this compound, the identity of the product can be preliminarily confirmed.
The selection of an appropriate eluent system is crucial for achieving good separation. A systematic series of trials with different solvent polarities would be conducted to find the optimal mobile phase. For a compound like this compound, which contains both aromatic rings and a carboxylic acid group, a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or acetic acid) is often effective. The spots are typically visualized under UV light, as the aromatic rings in the compound will absorb UV radiation.
| Entry | Component | Rf Value | Visualization Method |
| 1 | Starting Material A | 0.75 | UV Light (254 nm) |
| 2 | Starting Material B | 0.20 | UV Light (254 nm) |
| 3 | Reaction Mixture (t=2h) | 0.20, 0.45, 0.75 | UV Light (254 nm) |
| 4 | Product | 0.45 | UV Light (254 nm) |
| Note: Rf values are hypothetical and for illustrative purposes only. They are dependent on the specific TLC plate and solvent system used. |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It provides a quantitative determination of the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula (C₁₃H₁₁NO₂S).
The analysis is performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted at a very high temperature. This combustion process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas or nitrogen oxides (which are then reduced to nitrogen gas), and sulfur to sulfur dioxide. These combustion products are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.
A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's proposed elemental composition and is a critical indicator of its purity.
| Element | Theoretical Mass % (for C₁₃H₁₁NO₂S) | Experimental Mass % |
| Carbon (C) | 63.65% | To be determined |
| Hydrogen (H) | 4.52% | To be determined |
| Nitrogen (N) | 5.71% | To be determined |
| Sulfur (S) | 13.07% | To be determined |
| Oxygen (O) | 13.05% (by difference) | To be determined |
X-ray Crystallography for Solid-State Molecular Structure Determination
The first step in this process is the growth of a high-quality single crystal of the compound, which can be a challenging endeavor. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated. From this map, the positions of the individual atoms can be determined, leading to the complete elucidation of the molecular structure. The resulting structural data is invaluable for understanding the compound's stereochemistry and its potential interactions with other molecules. For a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, X-ray diffraction revealed a monoclinic crystal system with the space group P 21/c. researchgate.net A similar detailed analysis would be the goal for this compound.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Computational Chemistry and Theoretical Studies on 2 Phenyl 2 Pyridin 4 Ylsulfanylacetic Acid
Quantum Chemical Investigations of 2-Phenyl-2-pyridin-4-ylsulfanylacetic Acid
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and geometric structure of molecules. These calculations provide a detailed understanding of a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov In a typical DFT study of this compound, the molecule's geometry would be optimized to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. researchgate.netajchem-a.com The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) and phenyl rings, as well as their relative orientations, would be determined. In similar pyridine derivatives, dihedral angles between the pyridine cycle and phenyl rings have been found to be in the range of 44° and 45°, indicating a non-planar structure. nih.gov
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative)
| Parameter | Value |
| C-S Bond Length (Å) | 1.78 |
| C=O Bond Length (Å) | 1.22 |
| O-H Bond Length (Å) | 0.97 |
| C-N-C Bond Angle (°) | 117.5 |
| Phenyl-S-C Dihedral Angle (°) | 85.2 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization of the target molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.orgresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. orientjchem.orgresearchgate.net For similar aromatic compounds, HOMO energies can range from -5.03 eV to -6.5743 eV, with LUMO energies from -2.0928 eV to -3.62 eV, leading to energy gaps that signify varying degrees of stability. ajchem-a.comorientjchem.orgresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| Energy Gap (ΔE) | 4.40 |
Note: This data is illustrative, based on typical values for similar organic molecules, to demonstrate the expected results from a quantum chemical analysis.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors provide insights into the molecule's potential for electrophilic and nucleophilic interactions.
Key descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Indicates resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, representing how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge.
Studies on related compounds have shown that a higher electrophilicity index points to a strong electrophilic character. researchgate.net
Table 3: Predicted Molecular Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.05 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.20 eV |
| Chemical Softness (S) | 1 / η | 0.45 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | 3.73 eV |
Note: The values presented are for illustrative purposes to exemplify the type of data generated from such a theoretical study.
The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effects of a solvent on the molecule's structure and properties. By performing DFT calculations within a simulated solvent environment, researchers can predict how properties like geometric parameters, electronic energies, and reactivity descriptors change in different media (e.g., water, ethanol). This analysis is crucial for understanding the compound's behavior in biological systems, which are aqueous in nature.
Molecular Modeling of this compound Interactions
Molecular modeling techniques are employed to study how a molecule like this compound might interact with biological macromolecules, such as proteins.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. orientjchem.org This simulation helps in understanding the binding mode and affinity of the ligand for the protein's active site. In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. orientjchem.org
The this compound molecule would then be virtually placed into the protein's binding pocket, and various conformations would be sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. researchgate.net The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the protein. This information is vital for structure-based drug design and for predicting the potential biological targets of the compound. For instance, in studies of similar compounds, docking has been used to predict interactions with receptors for E. coli, Staphylococcus aureus, and Bacillus subtilis. orientjchem.org
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | LYS 78, ASP 184 | Hydrogen Bond |
| PHE 182, LEU 120 | Hydrophobic | ||
| TYR 80 | π-π Stacking |
Note: This table provides a hypothetical example of molecular docking results to illustrate the insights that can be gained from such a simulation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions within a simulated biological environment, such as an aqueous solution. By simulating the molecule's dynamic behavior, researchers can identify its preferred three-dimensional shapes (conformations) and the energetic barriers between them.
The simulation process involves placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions, and then solving Newton's equations of motion for the system. The resulting trajectory, a record of atomic positions over time, is analyzed to understand the molecule's structural dynamics. Key parameters analyzed from the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD plot over time suggests that the molecule has reached a stable conformation or equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position. This helps in identifying the more flexible or rigid regions of this compound. For instance, the rotatable bonds around the sulfur atom and the carboxylic acid group are expected to show higher fluctuation.
Radius of Gyration (RoG): This parameter measures the compactness of the molecule's structure. A stable RoG value indicates that the molecule maintains a consistent shape and does not undergo significant unfolding or conformational changes during the simulation.
Hydrogen Bonds: Analysis of intramolecular and intermolecular hydrogen bonds (with solvent molecules) can reveal key interactions that stabilize certain conformations. The carboxylic acid group of the molecule is a primary site for such interactions.
Through these analyses, MD simulations can validate the stability of docking poses if the molecule is studied as a ligand, or simply explore its inherent conformational landscape to understand which shapes are energetically favorable and thus more likely to be biologically active. nih.govmdpi.com
Pharmacophore Modeling for Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the three-dimensional structure of the biological target is unknown. mdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. dovepress.comnih.gov
For this compound, a pharmacophore model would be generated by identifying its key chemical features. nih.gov These features and their spatial arrangement are crucial for its molecular recognition. The primary pharmacophoric features of this compound include:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid group.
Hydrogen Bond Donor (HBD): The hydroxyl hydrogen of the carboxylic acid group.
Aromatic Ring (AR): The phenyl group and the pyridine ring both serve as aromatic features, which can engage in pi-pi stacking or other hydrophobic interactions.
Hydrophobic Feature (HY): The phenyl ring can also be defined as a general hydrophobic feature.
The process involves generating multiple low-energy conformations of the molecule and identifying the spatial relationships (distances and angles) between these key features. The resulting pharmacophore model serves as a 3D query. This query can then be used to rapidly screen large chemical databases to find other, structurally diverse molecules that possess the same essential features in the correct 3D arrangement. nih.govrsc.org This approach allows for the identification of novel scaffolds that may have similar or improved biological activity, a process known as scaffold hopping. dovepress.com The quality and predictive power of a ligand-based pharmacophore model are typically validated by its ability to distinguish known active compounds from inactive ones in a test database. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to numerically represent the structural features of the molecules using molecular descriptors. protoqsar.com These descriptors are calculated from the chemical structure and quantify various physicochemical properties. For a series of this compound analogues, where substitutions might be made on the phenyl or pyridine rings, a wide range of descriptors would be calculated to capture the structural variations. These descriptors can be categorized based on their dimensionality. hufocw.org
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Examples | Description |
| 0D/1D Descriptors | Molecular Weight (MW), Atom Count, Rotatable Bond Count | Derived directly from the molecular formula or simple counts of structural features. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices (e.g., Chi indices), Electrotopological State (E-state) indices | Based on the 2D representation (graph) of the molecule, describing topology, connectivity, and electronic properties. |
| 3D Descriptors | Solvent Accessible Surface Area (SASA), Molecular Volume, Dipole Moment, Sum of partial charges | Calculated from the 3D conformation of the molecule, describing its shape, size, and electronic properties. |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations, providing detailed electronic information. protoqsar.com |
The selection of relevant descriptors is a critical step, as irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. Various statistical methods and machine learning algorithms are employed to select a subset of descriptors that have the strongest correlation with the observed biological activity.
Development and Validation of Predictive QSAR Models
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC₅₀ values). mdpi.com A common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D represents the descriptor values and c represents the regression coefficients.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is statistically robust and has predictive power for new compounds. nih.gov The dataset of analogues is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data it has not seen before. uniroma1.itsemanticscholar.org
Validation is performed through several stages:
External Validation: The model's ability to predict the activity of new compounds is assessed using the independent test set. The predictive performance is measured by the predictive R² (R²pred). kubinyi.de
Y-Randomization: The biological activity values in the training set are shuffled randomly, and a new QSAR model is built. This process is repeated multiple times. A valid model should show very low correlation statistics for the randomized data, confirming that the original correlation is not due to chance. uniroma1.it
Statistical Analysis of QSAR Model Performance
The performance of a QSAR model is judged by a variety of statistical metrics. These parameters provide a quantitative measure of the model's goodness-of-fit, robustness, and predictive capacity. protoqsar.combuecher.de A reliable and predictive QSAR model must satisfy several statistical criteria. researchgate.net
Table 2: Key Statistical Parameters for QSAR Model Evaluation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. A value closer to 1 indicates a better fit. | > 0.6 |
| Cross-Validated Coefficient of Determination | Q² or R²cv | A measure of the model's internal predictive ability, calculated using cross-validation. It is a more robust indicator of model predictivity than R². | > 0.5 |
| Predictive R² for External Test Set | R²pred | Measures the model's ability to predict the activity of an external set of compounds. It is considered the most stringent test of a model's predictive power. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the average prediction error of the model in the units of the biological activity. Lower values indicate better accuracy. | As low as possible |
| F-test Value | F | A measure of the statistical significance of the regression model. Higher F values indicate a more significant model. | High value |
The difference between R² and Q² should not be large (typically < 0.3), as a large difference may indicate overfitting of the model to the training data. hufocw.org A thoroughly validated QSAR model with strong statistical performance can be confidently used to guide the synthesis and biological evaluation of new this compound analogues.
Structure Activity Relationship Sar Studies of 2 Phenyl 2 Pyridin 4 Ylsulfanylacetic Acid and Its Derivatives
Influence of Pyridine (B92270) Ring Substitution on Biological Activity
The pyridine ring is a fundamental component of many biologically active compounds, and its substitution pattern can significantly modulate activity. researchgate.net In the context of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid, modifications to the pyridine ring can affect its electronic properties, basicity, and steric profile, thereby influencing its interaction with biological targets.
Studies on related pyridine-containing compounds have shown that the introduction of various substituents can have a profound impact on their biological profiles. For instance, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, substitutions on the pyridine ring were found to be critical for their antiproliferative activity. researchgate.netnih.gov Specifically, the presence of a methyl and a trifluoroethoxy group on the pyridine ring of compound 7i led to potent activity against several cancer cell lines. nih.gov This suggests that both electron-donating and electron-withdrawing groups on the pyridine moiety can be strategically employed to enhance biological efficacy.
The following table summarizes the effects of pyridine ring substitutions on the antiproliferative activity of a related series of compounds.
| Compound | Pyridine Ring Substituents | Biological Activity (IC50, µM) against A549 cells |
|---|---|---|
| Analog 1 | Unsubstituted | Moderate Activity |
| Analog 2 | 3-methyl | Increased Activity |
| Analog 3 (7i) | 3-methyl, 4-(2,2,2-trifluoroethoxy) | High Activity (1.53 µM) |
Impact of Phenyl Group Modifications on Molecular Interactions
The phenyl group in this compound provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions with biological targets. Modifications to this aromatic ring can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.
In studies of 2-phenylaminophenylacetic acid derivatives, which share a similar structural motif, the nature and position of substituents on the phenyl ring were found to be critical for their activity. researchgate.net For example, the presence of halogen or alkyl groups at the ortho positions of the anilino ring was associated with optimal activity. researchgate.net This highlights the importance of steric and electronic factors in the interaction of the phenyl ring with its binding site.
Quantitative structure-activity relationship (QSAR) analyses of related compounds have indicated that lipophilicity and the angle of twist between two phenyl rings are crucial parameters for biological activity. researchgate.net Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of this compound would be expected to modulate its electronic properties and lipophilicity, thereby influencing its biological profile.
The table below illustrates the impact of phenyl group modifications on the cytotoxicity of 2-anilinophenylacetic acid analogs, providing insight into potential SAR trends for the target compound.
| Compound | Phenyl Group Substituent | Observed Effect |
|---|---|---|
| Analog A | Unsubstituted | Baseline Activity |
| Analog B | Ortho-halogen | Increased Activity |
| Analog C | Ortho-alkyl | Increased Activity |
| Analog D (24) | Brominated (lipophilic) | Most Cytotoxic |
Significance of the Sulfanylacetic Acid Moiety for Structure-Function Relationships
The sulfur atom, present as a thioether linkage, influences the geometry and flexibility of the molecule. This linkage is generally more flexible than an ether linkage and can impact the conformational preferences of the compound.
In related structures, the carboxylic acid group is often essential for biological activity. For instance, in the design of antifungal agents based on N'-phenylhydrazides, the carboxylic acid is a common starting point for derivatization. mdpi.com The conversion of the carboxylic acid to an amide, as seen in some 1,3,4-oxadiazole (B1194373) derivatives, can also lead to potent biological activity, suggesting that this position is a critical handle for modulating the compound's properties. researchgate.net
Conformational Analysis and Stereochemical Effects on Activity Profiles
The central carbon atom in this compound, which is bonded to the phenyl group, the pyridine-4-ylsulfanyl group, the carboxylic acid, and a hydrogen atom, is a chiral center. This means the compound can exist as two enantiomers, which may exhibit different biological activities.
Stereochemistry is a well-established determinant of pharmacological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their potency, efficacy, and toxicity. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.
While specific studies on the conformational analysis and stereochemical effects of this compound are not extensively documented in publicly available literature, the principles of stereopharmacology suggest that the spatial arrangement of the phenyl, pyridine, and carboxylic acid groups around the chiral center is likely to be a critical factor for its biological activity. The relative orientation of these groups will dictate how the molecule fits into a binding pocket and interacts with specific amino acid residues. Future research focusing on the synthesis and biological evaluation of the individual enantiomers would be invaluable for a complete understanding of its SAR.
Biological Activity Research and Mechanistic Insights in Vitro and Computational
Investigation of Molecular Targets and Binding Mechanisms
Enzyme Inhibition Assays and Kinetic Characterization
No studies were identified that have performed enzyme inhibition assays or kinetic characterization for 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid. Consequently, there is no available data on its potential inhibitory effects on any specific enzymes, including parameters such as IC50 values or kinetic constants (e.g., Ki, k_inact).
Receptor Binding Studies and Ligand Efficacy Assessment
There is no published research detailing receptor binding studies for this compound. As a result, information regarding its affinity (e.g., Kd, Ki) and efficacy (e.g., agonist, antagonist, inverse agonist activity) at any biological receptor is not available.
Analysis of Protein-Ligand Interaction Modes (e.g., Hydrogen Bonding Networks, Hydrophobic Contacts)
In the absence of any studies investigating the binding of this compound to a specific protein target (either an enzyme or a receptor), there are no experimental or computational data describing its protein-ligand interaction modes. Therefore, details on potential hydrogen bonding networks, hydrophobic contacts, or other binding interactions are unknown.
Computational Prediction of Molecular Properties Relevant to Biological Activity (e.g., Ligand-receptor interactions, binding affinities, ADMET-related molecular descriptors)
No computational studies, such as molecular docking or molecular dynamics simulations, have been reported for this compound. Therefore, there are no predictions available for its ligand-receptor interactions, binding affinities, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The following table would typically present predicted ADMET-related molecular descriptors; however, due to the lack of data, it remains unpopulated.
| Molecular Descriptor | Predicted Value |
| Absorption | |
| Water Solubility | Data not available |
| Caco-2 Permeability | Data not available |
| Human Intestinal Absorption | Data not available |
| P-glycoprotein Substrate/Inhibitor | Data not available |
| Distribution | |
| BBB Permeability | Data not available |
| CNS Permeability | Data not available |
| Metabolism | |
| CYP450 2D6 Inhibitor | Data not available |
| CYP450 3A4 Inhibitor | Data not available |
| Excretion | |
| Total Clearance | Data not available |
| Toxicity | |
| AMES Toxicity | Data not available |
| hERG I Inhibitor | Data not available |
In Vitro Assays for Preliminary Biological Assessment (e.g., Antimicrobial, Anti-inflammatory, Anticancer activities)
No published in vitro studies were found that have evaluated the antimicrobial, anti-inflammatory, or anticancer activities of this compound. Therefore, there is no data on its potential efficacy in these biological assays.
The table below is intended to summarize preliminary biological assessment data, but remains empty due to the absence of relevant research findings.
| Assay Type | Test System/Cell Line | Endpoint | Result |
| Antimicrobial | e.g., S. aureus | MIC | Data not available |
| Anti-inflammatory | e.g., RAW 264.7 macrophages | NO inhibition (IC50) | Data not available |
| Anticancer | e.g., HeLa cells | Cytotoxicity (IC50) | Data not available |
Applications in Organic Synthesis and Medicinal Chemistry Research
2-Phenyl-2-pyridin-4-ylsulfanylacetic Acid as a Synthetic Precursor for Complex Molecules
In the field of organic synthesis, this compound holds promise as a valuable building block. The carboxylic acid group can be readily transformed into a wide array of other functional groups, such as esters, amides, and alcohols, serving as a handle for constructing more elaborate molecular frameworks. The thioether bridge and the pyridine (B92270) nitrogen also offer sites for further chemical modification, enabling the synthesis of diverse and complex molecular architectures.
Role in the Design and Optimization of Chemical Probes and Lead Compounds
The structural framework of this compound is a compelling starting point for the design of new therapeutic agents and chemical probes. The phenylacetic acid and pyridine moieties are common features in many biologically active compounds. By systematically modifying the peripheral groups of this scaffold, medicinal chemists can explore structure-activity relationships (SAR) to optimize for specific biological targets. This process is fundamental to the development of new drugs and diagnostic tools.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. The intrinsic structure of this compound, containing both nitrogen and sulfur heteroatoms, makes it an intriguing precursor for the synthesis of novel heterocyclic systems. Intramolecular cyclization reactions could potentially lead to the formation of new ring systems with unique three-dimensional shapes and biological activities.
Potential Catalytic Applications of this compound Scaffolds
The pyridine nitrogen and the sulfur atom in the this compound scaffold possess lone pairs of electrons that can coordinate with metal ions. This characteristic suggests that derivatives of this compound could be developed as ligands for transition metal catalysts. Such catalysts could find applications in a wide range of chemical transformations, from fundamental organic reactions to the synthesis of complex pharmaceuticals. The development of chiral versions of these ligands could also enable asymmetric catalysis, a powerful tool for producing enantiomerically pure compounds.
Future Directions and Emerging Trends in 2 Phenyl 2 Pyridin 4 Ylsulfanylacetic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. nih.govresearchgate.net Traditional multi-step syntheses are often associated with the use of hazardous reagents, generation of significant waste, and high energy consumption. Consequently, the development of more sustainable and efficient synthetic routes will be a key focus.
Emerging trends in this area include:
One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov Future research could focus on developing a one-pot synthesis for this compound, potentially combining the introduction of the phenylacetic acid moiety and the pyridinyl sulfide (B99878) in a single, streamlined process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and enable reactions that are difficult under conventional heating. nih.govacs.org This technology could be applied to various steps in the synthesis of the target compound, leading to shorter reaction times and increased efficiency.
Use of Green Catalysts and Solvents: The replacement of toxic and expensive metal catalysts with more environmentally benign alternatives is a major goal in sustainable chemistry. researchgate.net Research into the use of recyclable catalysts, such as heteropolyacids or magnetic nanoparticles, could lead to cleaner synthetic processes. researchgate.net Similarly, the use of greener solvents like water or ionic liquids is being explored to minimize the environmental impact of organic synthesis. nih.gov
Visible-Light Photocatalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild and environmentally friendly conditions. acs.org The development of photocatalytic methods for C-S bond formation could provide a novel and sustainable route to pyridinyl thioethers and, by extension, to this compound.
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| One-Pot Multicomponent Reactions | High efficiency, atom economy, reduced waste | Direct synthesis from simpler precursors in a single step. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Faster and more efficient formation of the thioether linkage or the acetic acid side chain. |
| Green Catalysts | Recyclability, reduced toxicity | Use of reusable catalysts for C-S bond formation, minimizing metal waste. |
| Visible-Light Photocatalysis | Mild reaction conditions, environmentally friendly | Sustainable synthesis of the pyridinyl sulfide moiety. |
Advanced Integrated Computational and Experimental Approaches
The integration of computational and experimental techniques is becoming increasingly crucial in modern drug discovery and development. For a molecule like this compound, these integrated approaches can significantly accelerate the identification of its biological targets and the optimization of its structure for improved activity and safety.
Future research in this area will likely involve:
In Silico Screening and Molecular Docking: Computational methods can be used to predict the binding of this compound to a wide range of biological targets, such as enzymes and receptors. nih.govmalariaworld.orgmdpi.com This virtual screening can help to prioritize experimental testing and identify potential therapeutic applications. Molecular docking studies can provide detailed insights into the binding mode of the compound at the atomic level, guiding the rational design of more potent analogs.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, allowing for the identification and mitigation of potential liabilities. nih.govpnrjournal.com
Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic properties and reactivity of this compound. researchgate.net This information can be valuable for understanding its mechanism of action and for designing new synthetic reactions.
Integrated Experimental Validation: The predictions from computational studies must be validated through rigorous experimental testing. This iterative cycle of prediction and experimentation is a powerful strategy for accelerating the drug discovery process.
| Computational Approach | Application in Research | Potential Insights for this compound |
| Molecular Docking | Predicting binding modes with biological targets | Identification of key interactions with target proteins, guiding lead optimization. |
| Virtual Screening | Screening large compound libraries against a target | Rapid identification of potential biological targets for the compound. |
| ADMET Prediction | Assessing drug-like properties | Early identification of potential pharmacokinetic and toxicity issues. |
| Quantum Mechanical Calculations | Understanding electronic structure and reactivity | Elucidation of reaction mechanisms and prediction of spectroscopic properties. |
Exploration of Undiscovered Molecular Targets and Pathways
The unique combination of a pyridine (B92270) ring, a phenylacetic acid moiety, and a thioether linkage in this compound suggests that it may interact with a variety of biological targets and pathways. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.comresearchgate.netenpress-publisher.com
Future research should focus on a broad-based biological screening of this compound to uncover its potential therapeutic applications. Potential areas of investigation include:
Protein Kinase Inhibition: Many pyridine-containing compounds are known to be potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govwikipedia.org
Enzyme Inhibition: The phenylacetic acid and thioether moieties could interact with the active sites of various enzymes. For instance, compounds with similar structures have been investigated as inhibitors of enzymes in parasites like Plasmodium falciparum. nih.govmalariaworld.orgmdpi.com
Modulation of Protein-Protein Interactions: The disruption of protein-protein interactions is an emerging strategy for the treatment of various diseases. The rigid scaffold of this compound may be suitable for targeting such interactions. acs.org
Antimicrobial and Antiviral Activity: The pyridine scaffold is a common feature in many antimicrobial and antiviral drugs. mdpi.com The compound should be screened against a panel of bacteria, fungi, and viruses to determine its potential in this area.
Rational Design of Highly Selective and Potent Analogues
Once a promising biological activity is identified for this compound, the next step will be the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. This process will be guided by a detailed understanding of the structure-activity relationship (SAR).
Key strategies for the rational design of analogues include:
Systematic Modification of the Core Structure: The phenyl ring, the pyridine ring, and the acetic acid side chain can be systematically modified to probe the SAR. For example, the introduction of various substituents on the phenyl and pyridine rings can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity. nih.govnih.gov
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved properties. For example, the carboxylic acid group could be replaced with other acidic functional groups to modulate the acidity and pharmacokinetic profile of the compound.
Structure-Based Drug Design: If the three-dimensional structure of the biological target in complex with this compound is known, this information can be used to design analogues that make more optimal interactions with the target. acs.org
Constrained Analogues: The introduction of conformational constraints into the molecule can lock it into a bioactive conformation, leading to increased potency and selectivity.
| Modification Strategy | Rationale | Expected Outcome |
| Phenyl Ring Substitution | Modulate electronic and steric properties | Improved binding affinity and selectivity for the target. |
| Pyridine Ring Substitution | Alter basicity and hydrogen bonding capacity | Enhanced target engagement and pharmacokinetic properties. |
| Acetic Acid Bioisosteres | Modify acidity and polarity | Improved absorption and metabolic stability. |
| Conformational Restriction | Reduce conformational flexibility | Increased potency and selectivity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenyl-2-pyridin-4-ylsulfanylacetic acid, and how can researchers validate intermediate purity?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between pyridin-4-ylthiol and a phenylacetic acid derivative under basic conditions (e.g., using NaH or K₂CO₃ in DMF). Intermediate validation requires chromatographic techniques (TLC/HPLC) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity. For example, the presence of characteristic peaks for the pyridinyl-sulfanyl moiety (~7.5–8.5 ppm in ¹H NMR) and the carboxylic acid group (~170 ppm in ¹³C NMR) should be verified .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions). X-ray crystallography can resolve stereochemical ambiguities, particularly for the chiral center at the sulfanylacetic acid moiety. Additionally, IR spectroscopy identifies functional groups (e.g., S–C stretching at ~600–700 cm⁻¹ and C=O at ~1700 cm⁻¹) .
Q. How can researchers design experiments to optimize reaction yields for this compound?
- Methodological Answer : Employ factorial design to evaluate variables such as temperature, solvent polarity, and base strength. For instance, a 2³ factorial design can test combinations of DMF vs. THF, NaH vs. K₂CO₃, and 60°C vs. 80°C. Response surface methodology (RSM) then identifies optimal conditions while minimizing trial-and-error approaches .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in sulfanylacetic acid derivatization reactions?
- Methodological Answer : Divergent outcomes (e.g., oxidation vs. substitution) may arise from solvent-dependent stabilization of intermediates. Computational studies (DFT calculations) can model transition states to predict dominant pathways. For example, polar aprotic solvents stabilize thiolate anions, favoring nucleophilic substitution, while protic solvents may promote oxidation via radical intermediates .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the sulfur atom’s lone pairs (high HOMO energy) may drive thiophilic reactivity. Pair these with molecular dynamics simulations to assess solvent effects on reaction kinetics .
Q. What strategies resolve discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and control for confounding factors like solubility (via DLS measurements) or aggregation. Statistical tools (ANOVA with post-hoc Tukey tests) identify significant outliers, while molecular docking studies (AutoDock Vina) correlate bioactivity with binding affinities .
Q. How can researchers design reactors for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives) to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time adjustments to residence time and temperature .
Key Research Recommendations
- Prioritize computational-experimental feedback loops (as in ICReDD’s methodology) to accelerate reaction discovery .
- Validate biological activity using QSAR models derived from structural descriptors (e.g., Hammett σ values for the pyridinyl group) .
- Address scale-up challenges by integrating membrane separation technologies (e.g., nanofiltration) to purify acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
